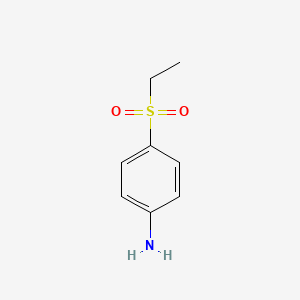

4-(Ethanesulfonyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJKYWQOFCTMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212725 | |

| Record name | Aniline, p-(ethylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6334-01-6 | |

| Record name | 4-(Ethylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, p-(ethylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6334-01-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, p-(ethylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 4 Ethanesulfonyl Aniline and Analogs

Established and Emerging Synthetic Pathways to Sulfonyl-Substituted Anilines

Traditional and modern synthetic strategies offer various routes to sulfonyl-substituted anilines, each with distinct advantages regarding starting material availability, reaction conditions, and substrate scope.

A common and direct method for preparing aryl sulfones is the oxidation of the corresponding aryl thioethers. researchgate.netrsc.org In the context of 4-(ethanesulfonyl)aniline, the precursor is 4-(ethylthio)aniline. The core of this strategy involves the conversion of the sulfide (B99878) (-S-) group to a sulfone (-SO₂-) group through the action of an oxidizing agent.

The primary challenge in this approach is achieving chemoselectivity, as the aniline (B41778) amino group (-NH₂) is also susceptible to oxidation. However, various reagents and conditions have been developed to selectively oxidize the thioether. reddit.com

Common Oxidizing Agents and Conditions:

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst, hydrogen peroxide is an environmentally favorable oxidant. google.com Metal catalysts can enhance its efficiency and selectivity. The reaction temperature typically ranges from 10°C to 80°C. google.com

Potassium Permanganate (KMnO₄): A strong oxidizing agent capable of converting thioethers to sulfones. Careful control of stoichiometry and reaction conditions is necessary to avoid over-oxidation or side reactions with the aniline ring or amino group.

Oxone (Potassium Peroxymonosulfate, KHSO₅): A versatile and powerful oxidizing salt, often used as a slurry in methanol (B129727) at room temperature. reddit.com It is effective but may not be compatible with all functional groups. reddit.com

Meta-Chloroperoxybenzoic Acid (m-CPBA): A common reagent for various oxidation reactions. Slow addition at low temperatures can sometimes favor the formation of the intermediate sulfoxide (B87167), but excess m-CPBA typically leads to the sulfone.

The general mechanism involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen of the oxidant. This process occurs twice, first forming the sulfoxide intermediate and then the final sulfone product. The choice of oxidant and reaction conditions is critical to ensure high yields and minimize unwanted side products. acs.org

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Ketone solvent, metal catalyst, 10-80°C google.com | Environmentally friendly, cheap google.com | Often requires a catalyst, potential for side reactions |

| Oxone (KHSO₅) | Methanol, room temperature reddit.com | Powerful, convenient setup reddit.com | May lack chemoselectivity with sensitive groups reddit.com |

| Potassium Permanganate (KMnO₄) | Aqueous solvent, controlled temperature | Strong and effective | Harsh conditions, potential for over-oxidation |

An alternative and widely used pathway involves the reduction of a nitro group on an aromatic ring that already contains the desired sulfonyl group. For the synthesis of this compound, the key intermediate is 1-(ethanesulfonyl)-4-nitrobenzene. The sulfone group is generally stable under most nitro reduction conditions, making this a robust and high-yielding strategy.

A variety of reducing systems are available, offering different levels of chemoselectivity and functional group tolerance. organic-chemistry.orgcommonorganicchemistry.com

Common Reduction Methods:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.com The reaction is typically carried out in a solvent such as methanol or ethanol (B145695) at atmospheric pressure. This method is highly effective for both aliphatic and aromatic nitro group reductions. commonorganicchemistry.com

Metal/Acid Systems: Classic methods include the use of metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. organic-chemistry.orgcommonorganicchemistry.comevitachem.com The Fe/HCl system is particularly notable for its cost-effectiveness and tolerance of other reducible groups. organic-chemistry.org

Transfer Hydrogenation: In this variation, a source other than hydrogen gas is used to provide hydrogen. For example, formic acid in the presence of an iron catalyst can effectively reduce nitroarenes under mild, base-free conditions. organic-chemistry.org

The choice of method often depends on the presence of other functional groups in the molecule. For instance, catalytic hydrogenation with Pd/C might also reduce alkenes or dehalogenate aryl halides, whereas metal/acid systems can be more chemoselective. commonorganicchemistry.com

| Reagent/System | Typical Conditions | Key Features |

|---|---|---|

| H₂ / Pd-C | Methanol or Ethanol, atmospheric pressure | Clean, high yield, widely applicable commonorganicchemistry.com |

| Fe / HCl or CaCl₂ | Aqueous/alcoholic solvent, heat organic-chemistry.orgevitachem.com | Cost-effective, good functional group tolerance organic-chemistry.org |

| SnCl₂ | Ethanol, HCl commonorganicchemistry.com | Mild, chemoselective for nitro groups commonorganicchemistry.com |

The direct introduction of a sulfonyl group onto the aniline ring via electrophilic aromatic substitution is conceptually straightforward but presents significant practical challenges. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group, which can lead to polysubstitution and a lack of regioselectivity. byjus.com Furthermore, under the strongly acidic conditions often required for classical sulfonylation (e.g., using a sulfonyl chloride with a Lewis acid), the amino group is protonated to form an anilinium ion (-NH₃⁺). utdallas.edu This deactivates the ring and directs incoming electrophiles to the meta position. byjus.comutdallas.edu

Recent advancements have focused on overcoming these limitations through milder, more selective methods:

Visible-Light Photoredox Catalysis: This emerging strategy allows for the direct sulfonylation of anilines under mild conditions. rsc.orgnih.gov The reaction typically involves an iridium or other photocatalyst, an oxidant, and a sulfonyl source like a sulfinate salt. rsc.orgnih.govnih.gov The mechanism is believed to involve the generation of a sulfonyl radical, which then reacts with the aniline derivative. nih.gov This approach avoids harsh acidic conditions and demonstrates good functional group tolerance. nih.govnih.gov

Sulfonylation with Sulfonyl Fluorides: Sulfonyl fluorides have been employed as stable and modifiable sulfonylation reagents in visible-light-mediated reactions, providing a versatile route to various substituted sulfonylanilines. nih.gov

These modern methods represent a significant step forward, enabling the direct C-H functionalization of anilines to produce sulfones with greater control and under more benign conditions. rsc.orgnih.gov

To overcome the challenges of direct functionalization and ensure precise regiochemical outcomes, multi-step synthetic sequences are frequently employed. These strategies often rely on the use of protecting groups to modulate the reactivity and directing effects of the aniline nitrogen. utdallas.edu

A classic and highly effective strategy involves the following steps:

Protection of the Amino Group: Aniline is first reacted with a reagent like acetic anhydride (B1165640) to form acetanilide. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than a free amino group. utdallas.edu The steric bulk of the acetamido group also favors substitution at the less hindered para position. utdallas.edu

Electrophilic Sulfonylation: The protected aniline (acetanilide) is then subjected to electrophilic sulfonylation. A common reagent for this is chlorosulfonic acid (ClSO₃H), which introduces the chlorosulfonyl group (-SO₂Cl) predominantly at the para position.

Reaction with an Ethyl Nucleophile: The resulting p-acetamidobenzenesulfonyl chloride can be reacted with an ethylating agent (e.g., via a Grignard reagent or other organometallic species) to form the ethanesulfonyl group.

Deprotection: The final step involves the hydrolysis of the acetamido group, typically under acidic or basic conditions, to reveal the free amino group and yield the final product, this compound.

Another advanced strategy for achieving regioselectivity is directed ortho-lithiation . acs.org This involves treating a suitably N-protected aniline (e.g., N-pivaloyl or N-Boc aniline) with a strong base like n-butyllithium. acs.orgacs.org The protecting group directs the deprotonation to the adjacent ortho position. The resulting lithiated species can then be quenched with an appropriate electrophile, such as diethyl sulfate (B86663) or an ethanesulfonyl-containing reagent, to introduce the desired group at the ortho position. While this method is powerful for ortho-functionalization, achieving para-selectivity would require starting with an ortho-blocked aniline derivative. nih.gov

Advanced Catalytic Approaches in Sulfonylaniline Synthesis

Modern organic synthesis increasingly relies on transition-metal catalysis to construct complex molecules with high efficiency and selectivity. The synthesis of sulfonylanilines has benefited significantly from these developments, particularly in the formation of the crucial carbon-nitrogen bond.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction provides a powerful method for synthesizing aryl amines from aryl halides or sulfonates. wikipedia.orgacsgcipr.org This reaction can be applied to the synthesis of this compound in two main ways:

Coupling of an Amine with an Aryl Halide: Reacting an ammonia (B1221849) equivalent or a protected amine with 1-bromo-4-(ethanesulfonyl)benzene in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., X-Phos), and a base (e.g., NaOt-Bu). beilstein-journals.org

Coupling of an Aniline with an Aryl Sulfide: More recent developments have shown that aryl sulfides can also be used as coupling partners in palladium-catalyzed amination reactions. kyoto-u.ac.jp This would involve coupling aniline with a derivative like 4-bromo(ethyl)sulfone.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results by promoting both the oxidative addition and reductive elimination steps. researchgate.net This methodology is prized for its broad substrate scope and high functional group tolerance, allowing for the late-stage introduction of the aniline moiety into complex molecules. wikipedia.orgbeilstein-journals.org

| Component | Role | Examples |

|---|---|---|

| Palladium Source | Catalyst precursor | Pd(OAc)₂, Pd₂(dba)₃ beilstein-journals.org |

| Ligand | Stabilizes catalyst, promotes key steps | Bulky phosphines (e.g., X-Phos, BINAP) beilstein-journals.org |

| Base | Deprotonates the amine | NaOt-Bu, KOt-Bu, Cs₂CO₃ beilstein-journals.org |

| Aryl Electrophile | Provides the aryl group | Aryl halides (Br, Cl), triflates, sulfonates acsgcipr.org |

Transition-Metal-Catalyzed Amination and Coupling Reactions.

Palladium-Catalyzed C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of palladium-catalyzed C-N bond formation. wikipedia.org This reaction facilitates the coupling of aryl halides or triflates with amines, amides, or sulfonamides. In the context of synthesizing this compound, this methodology involves the coupling of a 4-substituted benzene (B151609) derivative (e.g., 4-iodoaniline (B139537) or 4-bromoaniline) with ethanesulfonamide (B75362) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. mit.edujk-sci.com

The catalytic cycle, as illustrated in numerous studies, typically initiates with the oxidative addition of the aryl halide to a Pd(0) species. libretexts.org Subsequent coordination of the deprotonated ethanesulfonamide to the palladium center, followed by reductive elimination, furnishes the desired N-arylsulfonamide and regenerates the active Pd(0) catalyst. libretexts.org The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing superior results by promoting both the oxidative addition and reductive elimination steps. jk-sci.com

Table 1: Representative Palladium-Catalyzed Synthesis of N-Aryl Sulfonamides

| Aryl Halide | Amine/Sulfonamide | Catalyst System | Base | Solvent | Yield (%) |

| 4-Iodoaniline | Ethanesulfonamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | High |

| 4-Bromoaniline | Ethanesulfonamide | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | High |

| 4-Chloroaniline (B138754) | Ethanesulfonamide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Moderate to High |

Note: This table presents hypothetical yet plausible conditions based on established Buchwald-Hartwig amination protocols for similar substrates.

Copper-Catalyzed Processes for Aniline Derivatives

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a classical and cost-effective alternative to palladium-catalyzed methods. nie.edu.sg The synthesis of this compound via this route would typically involve the reaction of a 4-haloaniline with ethanesulfonamide in the presence of a copper catalyst and a base, often at elevated temperatures. organic-chemistry.org

Modern advancements in Ullmann-type couplings have introduced the use of ligands, such as diamines or amino acids, which can accelerate the reaction and allow for milder conditions. acs.org Ligand-free protocols have also been developed, particularly for the coupling of arylboronic acids with sulfonamides in aqueous media, presenting a greener synthetic route. organic-chemistry.org The mechanism of the copper-catalyzed amination is believed to involve the formation of a copper(I) amidate intermediate. acs.org

Table 2: Key Features of Copper-Catalyzed N-Arylation of Sulfonamides

| Feature | Description |

| Catalysts | CuI, Cu₂O, Cu(OAc)₂ |

| Ligands (optional) | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine |

| Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvents | DMF, DMSO, Dioxane, Water |

| Advantages | Cost-effective, readily available catalysts |

| Disadvantages | Often requires higher temperatures and longer reaction times compared to palladium catalysis |

Rhodium-Catalyzed Hydroamination and Related Transformations

Rhodium catalysts have emerged as powerful tools for the hydroamination of alkenes and alkynes, as well as for directed C-H amination reactions, offering alternative pathways to aniline derivatives. nih.govresearchgate.net While direct synthesis of this compound via hydroamination is less common, analogous transformations provide valuable insights. For instance, the rhodium-catalyzed anti-Markovnikov hydroamination of vinylarenes with sulfonamides can yield β-arylethylsulfonamides. nih.gov

Furthermore, rhodium-catalyzed C-H amination presents a highly atom-economical approach. nih.gov In a hypothetical synthesis of a this compound analog, a pre-functionalized aniline with a directing group could undergo rhodium-catalyzed C-H amination at the para position with a suitable nitrogen source. The development of catalysts like Rh₂(esp)₂ has significantly advanced the scope and efficiency of these reactions. nih.gov

Directing-Group-Free Arene C(sp²)-H Amination Methodologies

The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. Directing-group-free arene C(sp²)–H amination methodologies bypass the need for pre-functionalized starting materials, directly converting a C-H bond on an aromatic ring into a C-N bond.

Iron-catalyzed C-H amination has shown considerable promise in this area. researchgate.net These reactions often proceed via a radical mechanism, where an iron catalyst facilitates the generation of a nitrogen-centered radical from an aminating agent. This radical then undergoes homolytic aromatic substitution onto the arene. The regioselectivity of these reactions is a key challenge and is often governed by the electronic and steric properties of the arene substrate. nih.gov For electron-rich arenes, amination typically occurs at the positions most susceptible to electrophilic attack. Computational studies have been employed to understand and predict the regioselectivity of these transformations. nih.gov

Multicomponent Reactions for Complex Aniline Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a powerful strategy for the rapid generation of molecular diversity. nih.gov While a direct one-pot synthesis of this compound via an MCR is not prominently reported, the principles of MCRs can be applied to construct complex aniline scaffolds that may incorporate the ethanesulfonyl moiety.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly versatile for the synthesis of highly substituted amide and peptide-like structures. researchgate.netresearchgate.netnih.govbaranlab.org For instance, a Ugi reaction involving an aniline derivative, a carboxylic acid, an aldehyde or ketone, and an isocyanide could be envisioned to assemble a complex molecule containing the aniline core. Subsequent modifications could then introduce the ethanesulfonyl group. The efficiency and convergence of MCRs make them an attractive approach for the synthesis of libraries of complex aniline derivatives for drug discovery and materials science.

Mechanistic Elucidation of Ethanesulfonyl Chloride Reactivity

The formation of the sulfonamide bond in this compound from ethanesulfonyl chloride and 4-aminoaniline is a nucleophilic substitution reaction at the sulfur center. Understanding the mechanistic details of this transformation is crucial for optimizing reaction conditions and controlling product formation.

Nucleofugality Effects in Ester and Sulfonate Formation Pathways

The reactivity of ethanesulfonyl chloride is intrinsically linked to the nature of the leaving group, the chloride ion, and the electrophilicity of the sulfur atom. The chloride ion is a good leaving group, facilitating nucleophilic attack by the amine.

In the broader context of sulfonyl compounds, the leaving group ability, or nucleofugality, of the sulfonate group in sulfonate esters is a critical factor in their utility as alkylating agents and in various substitution reactions. mdpi.com The stability of the departing sulfonate anion, which is resonance-stabilized, makes it an excellent leaving group. The nucleofugality of sulfonate esters can be modulated by the electronic properties of the substituent on the sulfur atom. Electron-withdrawing groups enhance the leaving group ability, while electron-donating groups diminish it.

The solvent also plays a significant role in nucleophilic substitution reactions involving sulfonate esters. Polar protic solvents can stabilize both the departing leaving group and the carbocation intermediate in Sₙ1 reactions, while polar aprotic solvents are generally favored for Sₙ2 reactions. libretexts.orglibretexts.orgstackexchange.comechemi.com Computational studies have provided deeper insights into the transition states and energy barriers associated with the departure of sulfonate leaving groups, aiding in the rational design of reactions.

The reaction of ethanesulfonyl chloride with an amine, such as 4-aminoaniline, is generally considered to proceed through a concerted Sₙ2-type mechanism at the sulfur atom, or a stepwise mechanism involving a trigonal bipyramidal intermediate. Kinetic studies on the aminolysis of sulfonyl chlorides have provided evidence for both pathways, with the operative mechanism often depending on the specific reactants and reaction conditions. koreascience.krresearchgate.netacs.org The rate of the reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride.

Role of Sulfene (B1252967) Intermediates in Ethanesulfonyl Chemistry

The reaction between sulfonyl chlorides and amines to form sulfonamides is classically depicted as a direct nucleophilic substitution at the sulfur atom. However, under certain conditions, particularly in the presence of a base, an alternative pathway involving a highly reactive sulfene intermediate (R-CH=SO₂) via an elimination-addition mechanism can be operative. In the context of ethanesulfonyl chloride, the presence of α-protons makes the formation of a sulfene intermediate, ethenesulfonylidene, plausible.

The proposed mechanism commences with the deprotonation of ethanesulfonyl chloride at the α-carbon by a base, leading to a carbanion. This is followed by the rapid elimination of a chloride ion to generate the transient sulfene intermediate. The aniline then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfene. A subsequent proton transfer results in the final sulfonamide product.

While the intermediacy of sulfenes has been established in the alcoholysis of methanesulfonyl chloride, direct evidence for its involvement in the reaction of ethanesulfonyl chloride with anilines is less definitive and an area of ongoing investigation. The reaction pathway is likely influenced by factors such as the strength of the base, the nature of the solvent, and the electronic properties of the aniline. For instance, a strong, non-nucleophilic base would favor the elimination pathway leading to the sulfene, whereas in the absence of a strong base or in a protic solvent, the direct nucleophilic substitution mechanism may predominate. The exploration of this mechanistic dichotomy is critical for controlling reaction outcomes and selectivity in the synthesis of this compound and its derivatives.

Solvent Effects and Reaction Kinetics in Sulfonylation

The solvent plays a pivotal role in the sulfonylation of anilines, influencing both the reaction rate and the operative mechanism. The polarity, proticity, and coordinating ability of the solvent can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the kinetic profile of the reaction.

Studies on the reaction of aromatic sulfonyl chlorides with anilines have revealed significant solvent effects. researchgate.net For instance, the reaction between benzenesulfonyl chloride and aniline has been shown to proceed at different rates in various solvents, with the second-order rate coefficients following the general trend: water > methanol > propan-2-ol > ethyl acetate. researchgate.net This trend suggests that protic solvents, capable of hydrogen bonding, can facilitate the reaction, possibly by stabilizing the transition state and solvating the leaving group.

In aprotic solvents, the reaction mechanism may shift. For some systems, it has been proposed that the bond-making step is rate-determining in protic solvents, while bond-breaking is the rate-determining step in aprotic solvents. The Hammett equation has been used to correlate the effects of substituents on both the sulfonyl chloride and the aniline, providing insights into the electronic demands of the transition state in different media. researchgate.net The variations in the sensitivity parameters (ρ and β) with changes in the solvent and reactants indicate that the degree of bond formation and breaking in the transition state is highly dependent on the reaction environment. researchgate.net

The following table provides a qualitative overview of the effect of solvent on the rate of sulfonylation of aniline with an aromatic sulfonyl chloride.

| Solvent | Relative Reaction Rate | Solvent Type |

| Water | Fastest | Protic |

| Methanol | Fast | Protic |

| Propan-2-ol | Moderate | Protic |

| Ethyl Acetate | Slowest | Aprotic |

Green Chemistry Approaches in Sulfonylaniline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides, aiming to reduce the environmental impact of chemical processes. This has led to the development of alternative energy sources, such as ultrasound and microwave irradiation, to drive these reactions more efficiently.

Ultrasound-Assisted Synthetic Procedures

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering a green alternative to conventional heating methods. Sonication utilizes acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. This phenomenon can significantly accelerate reaction rates, improve yields, and often allows for milder reaction conditions.

In the synthesis of sulfonamides, ultrasound has been shown to be highly effective. niscpr.res.inresearchgate.net The condensation of aryl sulfonyl chlorides with aryl amines can be achieved in high yields in shorter reaction times compared to silent (non-sonicated) conditions. niscpr.res.inresearchgate.netnih.gov For example, the ultrasound-assisted synthesis of a series of aryl sulfonamides in the presence of a ferric chloride-bentonite catalyst in ethanol afforded yields of over 70% in a significantly reduced reaction time of 13-24 minutes. researchgate.net The use of ultrasound can also facilitate reactions in greener solvents like water or ethanol-water mixtures, further enhancing the environmental credentials of the synthesis. nih.gov

The table below presents a comparison of ultrasound-assisted synthesis of sulfonamides with conventional methods, highlighting the improvements in reaction time and yield.

| Entry | Reactants | Method | Reaction Time | Yield (%) |

| 1 | Aryl sulfonyl chloride, Aryl amine | Ultrasound | 15-20 min | Good to Excellent |

| 2 | Aryl sulfonyl chloride, Aryl amine | Conventional Stirring | 6-10 h | Good to Excellent |

| 3 | Substituted benzenesulfonylchloride, Substituted anilines | Ultrasound with FeCl₃-Bentonite | 13-24 min | >70 |

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, providing rapid and efficient heating of reaction mixtures. ajrconline.org Unlike conventional heating where heat is transferred through convection, microwaves directly interact with polar molecules in the reaction mixture, leading to a rapid and uniform increase in temperature. This often results in dramatic reductions in reaction times, from hours to minutes, and can lead to higher yields and cleaner reaction profiles. acs.org

The synthesis of sulfonamides, including derivatives of this compound, has been successfully achieved using microwave irradiation. nih.gov For instance, the reaction of para-hydrazinobenzenesulfonamide hydrochloride with chalcone (B49325) derivatives to form pyrazoline-substituted sulfonamides was completed in 7 minutes under microwave irradiation at 200 °C, a significant improvement over conventional heating methods. nih.gov Microwave-assisted synthesis can often be performed under solvent-free conditions, which is a major advantage from a green chemistry perspective as it eliminates the need for potentially hazardous and volatile organic solvents. nih.gov

The following table illustrates the efficiency of microwave-assisted synthesis in the preparation of sulfonamide derivatives compared to conventional heating.

| Entry | Reaction | Method | Reaction Time | Yield (%) |

| 1 | N-phenylsuccinimide synthesis | Microwave | 4 min | 40-60 |

| 2 | N-phenylsuccinimide synthesis | Conventional | Several hours | Moderate |

| 3 | Pyrazoline-substituted sulfonamides | Microwave | 7 min | Not specified |

| 4 | Pyrazoline-substituted sulfonamides | Conventional | Not specified | Not specified |

Molecular Design, Derivatization, and Structure Activity Relationship Sar Studies of 4 Ethanesulfonyl Aniline Analogs

Rational Design Principles for 4-(Ethanesulfonyl)aniline Derivatives

The rational design of this compound derivatives is often guided by the specific biological target and the desired pharmacological effect. The sulfonyl group, a key feature of this scaffold, is a bioisostere for other functional groups and can significantly influence the molecule's properties. It is recognized for its ability to act as a hydrogen bond acceptor, which can enhance binding affinity to target proteins.

Key principles in the design of these derivatives include:

Target-Specific Interactions: The design process frequently begins with an understanding of the target protein's active site. The this compound core can be strategically modified to optimize interactions with key amino acid residues. For instance, in the design of kinase inhibitors, the aniline (B41778) nitrogen can be functionalized to interact with the hinge region of the kinase, a common strategy for achieving potent inhibition.

Modulation of Physicochemical Properties: The ethanesulfonyl group influences the compound's solubility, lipophilicity, and metabolic stability. Modifications to this group or other parts of the scaffold can be used to fine-tune these properties for improved pharmacokinetic profiles. For example, the introduction of polar groups can enhance aqueous solubility.

Bioisosteric Replacement: The ethanesulfonyl group can be considered a bioisostere of other functionalities, such as a carbonyl or phosphate (B84403) group. This principle allows for the design of analogs where this group is replaced by others with similar steric and electronic properties to explore different binding modes or improve metabolic stability.

Systematic Structural Modifications and Their Impact on Research Outcomes

Systematic structural modifications of the this compound scaffold are essential for elucidating structure-activity relationships (SAR) and optimizing biological activity. These modifications typically involve the aromatic ring, the ethanesulfonyl group, and the aniline nitrogen.

Substituent Effects on the Aromatic Ring

For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the pKa of the aniline nitrogen, which in turn affects its ability to form hydrogen bonds or ionic interactions within a biological target.

Table 1: Effect of Aromatic Ring Substituents on Biological Activity (Hypothetical Data)

| Substituent (Position) | Electron Effect | Observed Biological Activity (IC50 in µM) |

| -H | Neutral | 10.5 |

| 2-CH3 | Donating | 8.2 |

| 3-Cl | Withdrawing | 5.1 |

| 2,6-di-F | Withdrawing | 2.8 |

This table is for illustrative purposes and does not represent actual experimental data.

Modifications to the Ethanesulfonyl Group

Alterations to the ethanesulfonyl group, while less common than modifications to the aniline or aromatic ring, can provide valuable insights into the SAR. These modifications can include changing the length of the alkyl chain or replacing the ethyl group with other moieties. Such changes can influence the steric bulk and lipophilicity of this region of the molecule, potentially affecting how it fits into a binding pocket.

Bioisosteric replacement is a key strategy here. For example, replacing the ethanesulfonyl group with a methylsulfonyl group or other sulfonyl-containing moieties can help to probe the importance of the size and shape of this group for biological activity.

Table 2: Impact of Ethanesulfonyl Group Modifications on Kinase Inhibition (Hypothetical Data)

| Modification | Lipophilicity (logP) | Kinase Inhibition (IC50 in nM) |

| -SO2CH2CH3 | 2.1 | 50 |

| -SO2CH3 | 1.5 | 75 |

| -SO2CF3 | 2.8 | 35 |

This table is for illustrative purposes and does not represent actual experimental data.

Derivatization of the Aniline Nitrogen

The aniline nitrogen of this compound is a primary site for derivatization, offering a versatile handle for introducing a wide range of functionalities. This is particularly important in the design of inhibitors that target ATP-binding sites, where the aniline nitrogen can form crucial hydrogen bonds.

Common derivatization strategies include:

Acylation: Reaction with carboxylic acids or their derivatives to form amides.

Alkylation: Introduction of alkyl or substituted alkyl groups.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Incorporation into Heterocyclic Rings: Using the aniline nitrogen as a nucleophile to construct larger heterocyclic systems.

These modifications can dramatically alter the molecule's shape, polarity, and hydrogen bonding capacity, leading to significant changes in biological activity.

Integration of this compound Scaffolds into Heterocyclic Systems

The incorporation of the this compound scaffold into heterocyclic systems is a widely employed strategy to create novel compounds with enhanced biological activities. The resulting fused or substituted heterocyclic structures can offer improved target selectivity and pharmacokinetic properties.

Triazine-Based Derivatives

Triazines, six-membered heterocyclic rings containing three nitrogen atoms, are privileged structures in medicinal chemistry, known to exhibit a broad spectrum of biological activities. The synthesis of hybrid molecules combining the this compound moiety with a triazine core has been explored to develop new therapeutic agents.

The general synthetic approach often involves the reaction of this compound with a reactive triazine precursor, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise substitution of the chlorine atoms on the triazine ring allows for the controlled introduction of the this compound group and other desired functionalities.

Table 3: Biological Activity of this compound-Triazine Hybrids (Hypothetical Data)

| Triazine Substitution Pattern | Target Enzyme | Inhibition (%) at 10 µM |

| Dichloro, 4-(ethanesulfonyl)anilino | Kinase A | 45 |

| Chloro, 4-(ethanesulfonyl)anilino, morpholino | Kinase A | 78 |

| 4-(ethanesulfonyl)anilino, di(morpholino) | Kinase A | 65 |

| Chloro, 4-(ethanesulfonyl)anilino, piperazino | Kinase B | 85 |

This table is for illustrative purposes and does not represent actual experimental data.

Quinazoline-Based Derivatives

The quinazoline (B50416) scaffold is a prominent feature in numerous biologically active compounds, particularly as inhibitors of epidermal growth factor receptor (EGFR) kinase. The 4-anilinoquinazoline (B1210976) framework is a well-established pharmacophore for EGFR inhibition, where the aniline moiety binds to the ATP-binding site of the enzyme. nih.govnih.gov The substitution pattern on the aniline ring plays a crucial role in modulating the inhibitory activity.

The incorporation of a this compound moiety into the 4-position of a quinazoline ring is a rational design strategy to explore new interactions within the EGFR active site. The ethanesulfonyl group, with its potential for hydrogen bonding and its electron-withdrawing nature, can significantly impact the binding affinity and selectivity of the resulting derivative.

Structure-Activity Relationship (SAR) Studies:

SAR studies on 4-anilinoquinazoline derivatives have revealed several key insights:

Substituents on the Aniline Ring: Small, lipophilic groups at the 3-position of the aniline ring are generally preferred for potent EGFR inhibition. nih.gov The introduction of a sulfamoyl-aryl moiety has been explored in the design of dual EGFR and carbonic anhydrase IX (CAIX) inhibitors. nih.gov In these studies, meta-substitution on the aniline ring with a trifluoromethyl group resulted in the highest antiproliferative activity. nih.gov This suggests that the position and nature of the substituent are critical for optimal activity.

Below is a data table of representative 4-anilinoquinazoline derivatives with sulfonyl-containing substituents and their reported biological activities.

| Compound ID | Quinazoline Core Substituents | Aniline Moiety Substituent | Target | IC50 (nM) |

| 1 | 6,7-dimethoxy | 3-ethynyl | EGFR | 0.5 |

| 2 | 6,7-bis(2-methoxyethoxy) | 3-chloro-4-fluoro | EGFR | 2 |

| 3 | Unsubstituted | 4-methylsulfonyl | EGFR | >10000 |

| 4 | 6-methoxy-7-(3-morpholinopropoxy) | 3-chloro-4-(pyridin-2-ylmethoxy) | KDR | 3 |

| 5 | Unsubstituted | 3-trifluoromethyl-4-sulfamoyl | EGFR/CAIX | Varies with cell line |

This table is generated based on data from multiple sources for illustrative purposes and direct comparison of IC50 values should be made with caution.

Dihydropyridinone Analogs

Dihydropyridinone (DHP) derivatives are another important class of heterocyclic compounds with a wide range of biological activities, including cardiovascular, anticancer, and antimicrobial effects. The DHP scaffold is a privileged structure in medicinal chemistry. The synthesis of novel DHP analogs often involves the multi-component Biginelli reaction or its variations.

The conjugation of a this compound moiety to a dihydropyridinone ring represents a novel area of chemical space with the potential for synergistic or unique biological activities. The sulfonamide functionality is known to be present in a variety of clinically used drugs. While specific examples of dihydropyridinone analogs directly derived from this compound are not extensively reported in the literature, the rationale for their design is based on the principle of molecular hybridization, which combines two or more pharmacophores to create a new molecule with enhanced or dual activity.

Potential for Molecular Design:

Attachment Points: The aniline nitrogen of this compound could be incorporated as part of the dihydropyridinone ring system or as a substituent on the ring.

Biological Targets: Given the diverse activities of both DHPs and sulfonamides, these hybrid molecules could be screened against a variety of targets, including ion channels, enzymes, and receptors.

The exploration of dihydropyridinone analogs of this compound is a promising avenue for the discovery of new chemical entities with therapeutic potential.

Pharmacophore Identification and Optimization for Targeted Biological Activities

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and to trigger or block its biological response. Pharmacophore modeling is a crucial tool in drug discovery for virtual screening and lead optimization.

For this compound and its derivatives, a hypothetical pharmacophore model can be constructed based on its key structural features:

Hydrogen Bond Donor (HBD): The primary amine group (-NH2) of the aniline moiety can act as a hydrogen bond donor.

Hydrogen Bond Acceptor (HBA): The two oxygen atoms of the ethanesulfonyl group (-SO2-) can act as hydrogen bond acceptors.

Aromatic Ring (AR): The benzene (B151609) ring provides a hydrophobic scaffold and can engage in π-π stacking interactions.

Hydrophobic Group (HY): The ethyl group (-CH2CH3) attached to the sulfonyl moiety contributes to the hydrophobicity of the molecule.

The spatial arrangement of these features is critical for binding to a specific target. Optimization of a pharmacophore model involves refining the positions and types of these features based on the SAR data of a series of active compounds. For instance, if derivatization of the aniline nitrogen with a bulky group leads to a loss of activity, it might indicate that this position is sterically constrained within the binding pocket.

A summary of the key pharmacophoric features of this compound is presented in the table below.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Donor | Aniline -NH2 | Interaction with acceptor groups on the target |

| Hydrogen Bond Acceptor | Ethanesulfonyl -SO2- | Interaction with donor groups on the target |

| Aromatic Ring | Benzene | π-π stacking, hydrophobic interactions |

| Hydrophobic Group | Ethyl -CH2CH3 | Hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonyl-Substituted Anilines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of new compounds, understanding the mechanism of action, and guiding the design of more potent analogs.

For sulfonyl-substituted anilines, a QSAR model would typically involve the calculation of various molecular descriptors that quantify different aspects of the molecular structure. These descriptors can be broadly classified into:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-withdrawing nature of the ethanesulfonyl group would significantly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molecular volume, and surface area. The size of the substituent on the aniline or sulfonyl group would be captured by these descriptors.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the logarithm of the octanol-water partition coefficient (logP). The ethyl group contributes to the hydrophobicity of this compound.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe the connectivity of atoms.

Once the descriptors are calculated for a series of sulfonyl-substituted anilines with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. A robust QSAR model can then be used to predict the activity of untested analogs of this compound, thereby prioritizing the synthesis of the most promising candidates.

A table of important QSAR descriptors for sulfonyl-substituted anilines is provided below.

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molecular Weight, Molar Refractivity | Size, shape, polarizability |

| Hydrophobic | LogP, Hydrophilic-Lipophilic Balance (HLB) | Partitioning between aqueous and lipid phases |

| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular branching and shape |

Mechanistic Investigations of Biological Activities Exhibited by 4 Ethanesulfonyl Aniline Derivatives

Anti-inflammatory Activity and Enzyme Inhibition Studies

Derivatives of 4-(ethanesulfonyl)aniline have shown significant promise as anti-inflammatory agents, primarily through their targeted inhibition of key enzymes in the inflammatory cascade.

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are derived from their ability to inhibit the cyclooxygenase (COX) enzyme, which is crucial for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs). researchgate.netnih.gov The discovery of two COX isoforms, COX-1 and COX-2, was a pivotal moment in anti-inflammatory drug development. nih.gov COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is inducible and its expression is elevated at sites of inflammation. researchgate.net Consequently, selective inhibition of COX-2 is a key strategy to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. researchgate.netnih.gov

The 4-(alkanesulfonyl)phenyl moiety is a hallmark of a class of selective COX-2 inhibitors known as coxibs. researchgate.netwikipedia.org Celecoxib, a well-known COX-2 inhibitor, features a related 4-(methylsulfonyl)phenyl group. researchgate.net This sulfonamide group is crucial for selectivity; it is able to bind to a hydrophilic side pocket present in the COX-2 enzyme active site but not in COX-1. researchgate.net Research into derivatives containing the 4-(methylsulfonyl)aniline (B1202210) pharmacophore, a close analog to this compound, has demonstrated potent anti-inflammatory activity. nih.govnih.gov In one study, new compounds were synthesized by incorporating the 4-(methylsulfonyl)aniline pharmacophore into existing NSAIDs like naproxen (B1676952) and diclofenac (B195802). nih.gov In vivo testing using a rat paw edema model showed that these new derivatives produced a significant reduction in inflammation, with some compounds showing activity significantly higher than the reference drug, diclofenac sodium. nih.govnih.gov This suggests that the 4-(alkanesulfonyl)aniline structure is a key determinant for high-affinity and selective binding to the COX-2 enzyme. nih.gov

Below is a table summarizing the COX-2 inhibitory activity of a representative benzenesulfonamide (B165840) derivative compared to Celecoxib.

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 85.13 | 0.74 | 114.5 |

| Celecoxib | >100 | 0.84 | >119 |

| Data sourced from a study on benzenesulfonamide derivatives as selective COX-2 inhibitors. nih.gov |

The inhibition of COX-2 by this compound derivatives directly impacts the synthesis of prostaglandins, which are key mediators of pain and inflammation. youtube.com Overexpression of COX-2 leads to increased production of prostaglandin (B15479496) E2 (PGE2), a potent inflammatory molecule. researchgate.netresearchgate.net By blocking the COX-2 enzyme, these derivatives prevent the formation of PGE2, thereby reducing the inflammatory response. youtube.com

Beyond the direct inhibition of prostaglandin synthesis, targeting COX-2 can have broader effects on inflammatory pathways. Research has shown that tumor-derived COX-2 can suppress antitumor immunity. researchgate.net The mechanism involves the production of PGE2, which is a powerful inducer of Interleukin-10 (IL-10), an immunosuppressive cytokine. researchgate.net At the same time, it suppresses the production of Interleukin-12 (IL-12), a cytokine that promotes antitumor responses. researchgate.net Pharmacological inhibition of COX-2 has been found to decrease IL-10 production and restore IL-12 production by antigen-presenting cells. researchgate.net This modulation of the cytokine balance suggests that the anti-inflammatory effects of COX-2 inhibitors, including this compound derivatives, extend to the regulation of the immune response, shifting it from a pro-inflammatory, immunosuppressive state towards resolution. researchgate.netmdpi.com

Anticancer and Antitumor Research

The structural features of this compound derivatives make them suitable candidates for the development of anticancer agents that target various mechanisms involved in tumor growth and proliferation.

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com Several CA isoforms are known, and some are directly implicated in cancer. nih.gov The transmembrane isoforms CA IX and CA XII are overexpressed in many solid tumors in response to hypoxia and contribute to the acidification of the tumor microenvironment, which promotes tumor progression, proliferation, and metastasis. nih.govmdpi.comresearchgate.net This makes them validated targets for anticancer therapies. nih.gov In contrast, CA II is a ubiquitous cytosolic isoform found throughout the body. nih.gov

Primary aromatic sulfonamides are a well-established class of CA inhibitors. nih.gov The sulfonamide group coordinates to the zinc ion in the enzyme's active site, blocking its catalytic activity. nih.gov Derivatives of this compound, which contain this critical sulfonamide moiety, have been investigated as inhibitors of these cancer-related CAs. Studies on various benzenesulfonamide derivatives show potent inhibition against the tumor-associated isoforms CA IX and CA XII, often with high selectivity over the off-target cytosolic isoforms CA I and CA II. nih.govnih.gov For instance, a series of novel sulfonyl semicarbazides showed subnanomolar affinity for hCA XII and high selectivity over hCA I and hCA IX. nih.gov This selectivity is crucial for developing targeted anticancer drugs with fewer side effects. researchgate.net

The table below presents the inhibition data (Kᵢ values) for a selection of sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Derivative 5 | 109.4 | 8.8 | 73.9 | 0.79 |

| Derivative 10 | 455.5 | 11.1 | 20.5 | 0.61 |

| Derivative 11 | 708.6 | 71.6 | 38.7 | 0.59 |

| Data sourced from a study on sulfonyl semicarbazide (B1199961) derivatives. nih.gov |

The fusion of the echinoderm microtubule-associated protein-like 4 (EML4) gene with the anaplastic lymphoma kinase (ALK) gene creates a potent oncogenic driver, particularly in a subset of non-small cell lung cancers (NSCLCs). nih.govmdpi.com The resulting EML4-ALK fusion protein has constitutive kinase activity that promotes uncontrolled cell proliferation. mdpi.com Therefore, tyrosine kinase inhibitors (TKIs) that target the ALK kinase domain are a cornerstone of treatment for ALK-positive NSCLC. nih.govnih.gov

Research into novel EML4-ALK inhibitors has explored various chemical scaffolds. One study investigated 1,3,5-triazine (B166579) derivatives, synthesizing a compound from 2-(ethanesulfonyl)aniline. nii.ac.jp Structure-activity relationship (SAR) studies in this research highlighted the importance of the sulfonyl moiety for potent inhibitory activity against EML4-ALK. nii.ac.jp Although the specific derivative was a positional isomer (2-ethanesulfonyl instead of 4-ethanesulfonyl), the findings underscore the potential of the ethanesulfonyl aniline (B41778) scaffold in designing kinase inhibitors. nii.ac.jp The development of such inhibitors is driven by the need to overcome resistance to existing therapies. mdpi.com

Microtubules are dynamic cytoskeletal polymers essential for cell division, migration, and shape maintenance. nih.govmdpi.com Their critical role in mitosis makes them an attractive target for cancer therapy. nih.gov Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. mdpi.com These agents are broadly classified as stabilizers, which promote microtubule assembly, or destabilizers, which inhibit it. nih.govmdpi.com

Several classes of aniline derivatives have been investigated for their ability to interfere with microtubule function. nih.gov For example, a series of 4-anilinoquinoline derivatives were identified as potent tubulin depolymerization agents that act by binding to the colchicine (B1669291) site on β-tublin. nih.gov One lead compound from this series exhibited potent cytotoxic activity against a range of cancer cell lines, including multidrug-resistant cells, and showed significant antitumor activity in a xenograft model. nih.gov While direct studies on this compound as a microtubule-targeting agent are less common, the established activity of related aniline structures suggests that this chemical scaffold could be incorporated into the design of novel MTAs. nih.govnih.gov

Apoptosis Induction and Cell Proliferation Inhibition

Derivatives of this compound have been investigated for their potential to induce apoptosis and inhibit cell proliferation, key mechanisms in cancer therapy. The primary strategy involves targeting anti-apoptotic proteins, such as Myeloid cell leukemia-1 (Mcl-1), which are often overexpressed in cancer cells, allowing them to evade programmed cell death. nih.gov By inhibiting Mcl-1, these derivatives can mimic the action of pro-apoptotic proteins, thereby triggering the apoptotic cascade. nih.govuniversityofgalway.ie

The induction of apoptosis by these compounds is often confirmed through various cellular assays. For instance, studies on related anticancer agents have utilized annexin (B1180172) V/7-aminoactinomycin D (7-AAD) staining to detect early and late apoptotic cells. nih.gov An increase in the apoptotic cell population following treatment indicates the compound's efficacy. nih.govmdpi.com Furthermore, the mechanism often involves the activation of caspases, a family of proteases crucial for executing apoptosis. The cleavage of procaspase-3 into its active form is a common marker for apoptosis induction. scienceopen.com Some compounds have been shown to elevate the activity of caspases-2, -3, -8, and -9, suggesting a comprehensive activation of the apoptotic pathway. scienceopen.com

In addition to inducing apoptosis, these derivatives can inhibit the proliferation of cancer cells. This is often measured using MTT assays, which assess the metabolic activity and, consequently, the viability of cells. A reduction in cell viability indicates an anti-proliferative effect. nih.govscienceopen.com The inhibition of cell proliferation can also be linked to the compound's ability to cause cell cycle arrest, preventing cancer cells from dividing and growing. nih.gov

Structure-Based Design of Mcl-1 Inhibitors

The development of this compound derivatives as Mcl-1 inhibitors heavily relies on structure-based design. Mcl-1 is a challenging target for small molecules because its binding site, the BH3 binding groove, is large, shallow, and exposed to solvents. nih.gov Despite these challenges, crystallographic studies of Mcl-1 in complex with initial hit compounds have provided critical insights for optimization. nih.govresearchgate.net

Researchers have utilized scaffolds like 2-(phenylsulfonamido) benzoic acid to mimic the key interactions between pro-apoptotic proteins and Mcl-1. researchgate.net A crucial interaction to replicate is the conserved hydrogen bond between the aspartate residue in pro-apoptotic proteins and Arg263 in Mcl-1. researchgate.net By analyzing the binding models through computational docking and NMR studies, medicinal chemists can design and synthesize derivatives with improved potency and selectivity. researchgate.netnih.gov

This optimization process has led to the discovery of ligands with low-nanomolar potency. researchgate.net For example, starting from an initial hit with a micromolar affinity, structure-guided modifications, such as introducing a methyl group to enforce a specific amide conformation, have led to over 30-fold improvements in binding potency. nih.gov X-ray crystallography has confirmed that these inhibitors bind in the canonical BH3 binding groove, validating the design strategy. nih.govresearchgate.net Interestingly, some derivatives have been observed to adopt a "flip" binding mode, where substituents bind in a reverse orientation, providing alternative strategies for inhibitor development. researchgate.net

| Compound Series | Target | Key Design Strategy | Resulting Affinity | Reference |

|---|---|---|---|---|

| Nap-1 Derivatives | Mcl-1/Bcl-2 | Structure-guided molecular design and SAR analysis | IC50 = 0.51 µM (for selective Mcl-1 inhibitor B9) | nih.gov |

| Non-natural Peptidic Macrocycles | Mcl-1 | Screening of DNA-encoded libraries and macrocyclization based on crystal structure | 155 nM (for optimized compound 13) | nih.gov |

| 2-(phenylsulfonamido) benzoic acid derivatives | Mcl-1 | De-novo structure-based design to mimic key hydrogen bonds | Ki = 8 nM | researchgate.net |

Antimicrobial Activity Studies

Antibacterial and Antifungal Efficacy

Sulfonamide-based compounds, including derivatives of this compound, have shown promise as antimicrobial and antifungal agents. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov

Studies on novel 5(4H)-oxazolone-based sulfonamides demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain derivatives exhibited notable activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.govijpsjournal.com The introduction of different substituents onto the core structure can significantly influence the antimicrobial spectrum and potency. For instance, the presence of a halogen in the aniline fragment of some heterocyclic compounds was found to increase activity against specific bacterial strains. zsmu.edu.ua

In terms of antifungal activity, derivatives have been tested against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.gov While some compounds show moderate to weak activity, specific structural modifications can lead to potent antifungal effects. For example, one naphthyl-substituted derivative displayed the highest antifungal activity in its series against both A. niger and C. albicans. nih.gov

| Compound Series | Test Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 5(4H)-Oxazolone-based-sulfonamide (9h) | Aspergillus niger | MIC | 4 µg/mL | nih.gov |

| 5(4H)-Oxazolone-based-sulfonamide (9h) | Candida albicans | MIC | 2 µg/mL | nih.gov |

| Substituted 2-(1H-tetrazolo-5-yl)aniline (2.4) | Pseudomonas aeruginosa | Zone of Inhibition | 20 mm | zsmu.edu.ua |

| Substituted 2-(1H-tetrazolo-5-yl)aniline (2.5) | Pseudomonas aeruginosa | Zone of Inhibition | 23 mm | zsmu.edu.ua |

Anti-biofilm Formation Studies

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them highly resistant to conventional antibiotics. nih.govresearchgate.net Derivatives of this compound are being explored for their ability to inhibit biofilm formation, a crucial virulence factor for many pathogenic bacteria.

The anti-biofilm mechanism can involve several strategies, including the inhibition of bacterial adhesion, interference with quorum sensing (cell-to-cell communication), or disruption of the EPS matrix. nih.gov Some sulfonamide-containing compounds have demonstrated significant activity against biofilm-embedded bacteria. For example, a novel furanone derivative with a phenylsulfonyl group showed pronounced activity against S. aureus biofilms. researchgate.net This compound was able to sterilize the biofilm structure, killing the embedded cells without necessarily destroying the matrix itself. researchgate.net

Furthermore, these compounds can act synergistically with existing antibiotics, restoring their efficacy against resistant biofilms. Studies have shown that low concentrations of certain sulfonyl derivatives can reduce the MICs of aminoglycosides against S. aureus and restore the antimicrobial activity of drugs like gentamicin (B1671437) against established biofilms by several orders of magnitude. researchgate.net This suggests that such derivatives could be developed as adjuvants in combination therapies to combat difficult-to-treat biofilm-associated infections.

Enzyme Inhibition in Microbial Biosynthetic Pathways (e.g., MurD)

A key strategy in developing novel antibacterial agents is the targeting of essential microbial biosynthetic pathways that are absent in humans. The peptidoglycan biosynthesis pathway, which creates the bacterial cell wall, is an excellent target. The Mur ligase family (MurC-MurF) is critical to this process. nih.gov

Specifically, UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD) is a vital enzyme that catalyzes the addition of D-glutamic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanine (UMA). nih.gov Inhibiting MurD disrupts the synthesis of peptidoglycan, leading to bacterial cell death.

Derivatives containing sulfonamide moieties, such as naphthalene-N-sulfonyl-D-glutamic acid derivatives, have been successfully designed as inhibitors of MurD. nih.gov These compounds are designed to mimic the natural substrate, D-Glutamic acid. The γ-carboxylate of the glutamic acid portion of the substrate forms key hydrogen bonds with amino acid residues Ser415 and Phe422 in the MurD active site. nih.gov Inhibitors are designed to replicate these and other critical interactions. The rhodanine (B49660) ring in some 5-benzylidenethiazolidin-4-one derivatives, for example, has been shown to act as a diphosphate (B83284) surrogate, enabling inhibition of multiple Mur ligases. nih.gov Such studies provide a basis for the rational design of potent MurD inhibitors derived from scaffolds like this compound.

Cellular and Molecular Recognition Studies

The biological activity of this compound derivatives is fundamentally governed by principles of molecular recognition—the specific interaction between the derivative (ligand) and its biological target (receptor). These interactions are driven by non-covalent forces, including hydrogen bonding, π-π stacking, and halogen bonds. nih.govnih.gov

The aniline moiety is a key participant in forming strong O—H⋯N hydrogen bonds with receptor sites, such as those found in phenols or carboxylic acids on protein surfaces. nih.gov The study of aniline-phenol recognition in cocrystals has revealed the formation of stable, predictable supramolecular synthons, such as closed cyclic tetramers, which are held together by a [⋯O—H⋯N—H⋯]2 arrangement. nih.gov These synthons can further assemble through π-π stacking interactions to form larger, more complex modules. nih.gov

This understanding of how aniline-containing structures self-assemble and interact can be translated into drug design. By strategically placing functional groups on the aniline ring, researchers can tune the electronic properties and steric profile of the molecule to enhance its binding affinity and selectivity for a specific biological target. For example, the placement of halogen substituents can introduce halogen bonding as an additional directional interaction to guide ligand binding and optimize crystal packing, a concept utilized in crystal engineering. nih.govnih.gov These studies provide a framework for predicting how this compound derivatives will be recognized at a molecular level, facilitating the rational design of more effective therapeutic agents.

Ligand-Protein Binding Mode Analysis

The biological effects of this compound derivatives are intrinsically linked to their ability to bind to specific protein targets. Understanding the precise nature of these interactions at a molecular level is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds.

Derivatives of 4-anilinoquinazoline (B1210976), which share a structural resemblance to this compound, have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. These compounds act as competitive inhibitors at the ATP binding site. Structure-activity relationship studies have revealed that substitutions on the aniline ring, particularly small lipophilic groups at the 3-position, are preferred for potent inhibition. The quinazoline (B50416) moiety is essential for activity, with electron-donating groups on this ring system enhancing potency. For instance, the 6,7-dimethoxy derivative of a 4-anilinoquinazoline has demonstrated an IC50 of 29 pmol/L, showcasing high selectivity for EGFR over other tyrosine kinases.

Similarly, 4-anilinoquinazoline-based benzenesulfonamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. Molecular docking studies of these compounds have provided insights into their binding modes within the active sites of hCA I, II, IX, and XII, validating the design approach that led to highly potent inhibitors.

Another class of aniline derivatives has been synthesized and evaluated for their inhibitory activity against human DNA topoisomerase II. Certain 4β-(substituted anilino)-4-desoxypodophyllotoxin derivatives have shown greater potency than the established drug etoposide. These studies indicate that specific structural features, such as a free C-4' hydroxy group, are critical for their DNA breakage activity.

The following table summarizes the inhibitory activities of various aniline derivatives against their respective protein targets.

| Derivative Class | Target Protein | Key Findings |

| 4-Anilinoquinazolines | Epidermal Growth Factor Receptor (EGFR) | Competitive inhibitors at the ATP binding site. Small lipophilic groups on the aniline ring enhance potency. |

| 4-Anilinoquinazoline-based benzenesulfonamides | Human Carbonic Anhydrase (hCA) Isoforms | Potent inhibitors with binding modes validated by molecular docking. |

| 4β-(substituted anilino)-4-desoxypodophyllotoxins | Human DNA Topoisomerase II | Some derivatives are more potent than etoposide. A free C-4' hydroxy group is crucial for activity. |

| 4-Phthalimidobenzenesulfonamides | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Displayed selectivity for AChE, with binding interactions demonstrated through molecular modeling. |

In Silico Modeling for Biological Activity Prediction

Computational, or in silico, modeling has become an indispensable tool in modern drug discovery, enabling the prediction of biological activities and pharmacokinetic properties of novel compounds before their synthesis and experimental testing. nih.gov For this compound derivatives, various computational methods are employed to guide their design and to understand their structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) analysis is a common approach used to correlate the chemical structure of compounds with their biological activity. For example, QSAR studies on a series of 4-aminodiphenylsulfone derivatives, which are structurally related to this compound, have been conducted to analyze their antibacterial activity against dihydropteroate (B1496061) synthase. nih.gov These studies can identify key molecular descriptors that are predictive of inhibitory potency.

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is widely used to elucidate the binding modes of aniline derivatives with their target enzymes. For instance, molecular docking studies have been instrumental in understanding the interactions of 4-anilinoquinazoline-based benzenesulfonamides with carbonic anhydrase isoforms and 4-phthalimidobenzenesulfonamide derivatives with acetylcholinesterase. nih.gov These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity.

In addition to predicting biological activity, in silico methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For a series of aniline derivatives containing a 1-substituted 1,2,3-triazole system, ADME analysis was performed to assess their potential as drug candidates. This included the prediction of human intestinal absorption (HIA) and their ability to penetrate the Caco-2 cell barrier, a model for intestinal absorption.

The table below outlines the application of various in silico modeling techniques in the study of aniline derivatives.

| In Silico Method | Application | Key Insights |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the antibacterial activity of 4-aminodiphenylsulfone derivatives. | Identification of molecular descriptors that correlate with biological activity. nih.gov |

| Molecular Docking | Elucidating the binding modes of aniline derivatives with carbonic anhydrase and acetylcholinesterase. nih.gov | Visualization of ligand-protein interactions at the atomic level. nih.gov |

| ADMET Prediction | Assessing the pharmacokinetic profile of 1,2,3-triazole aniline derivatives. | Prediction of properties like human intestinal absorption and cell permeability. |

Cellular Uptake and Distribution Methodologies

To exert their biological effects, this compound derivatives must be able to cross the cell membrane and reach their intracellular targets. Therefore, understanding their cellular uptake and subcellular distribution is a critical aspect of their mechanistic investigation. Several methodologies are available to study these processes for small molecules.

One common approach is the use of cell-based assays to quantify the intracellular accumulation of a compound. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, for example, can be used to assess cell viability in the presence of the compound, which indirectly provides information about its cellular effects. Direct quantification of cellular uptake can be achieved by incubating cells with the compound and then lysing the cells and analyzing the lysate using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Fluorescent labeling is a powerful technique for visualizing the cellular uptake and distribution of small molecules. nih.gov Aniline derivatives can be chemically modified to incorporate a fluorescent probe, allowing for their detection using fluorescence microscopy. researchgate.net For example, a novel two-step approach involving aniline-catalyzed oxime ligation has been used for the live-cell labeling and imaging of an intracellular bacterial receptor. nih.gov This method allows for the real-time tracking of the compound as it enters the cell and localizes to specific subcellular compartments.

Autoradiography is another highly sensitive technique for studying the distribution of drug compounds in tissues and cells. nih.gov This method involves labeling the compound of interest with a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C). The radiolabeled compound is then administered to cells or animal models, and its distribution is visualized by exposing the samples to X-ray film or a phosphor imager. nih.gov Autoradiography can provide detailed information on the tissue and subcellular localization of the compound and its metabolites. For instance, an autoradiographic study of a ¹⁴C-labeled sulfonamide derivative in mice revealed its distribution in various organs, including the intestine, liver, and kidney. nih.gov

The following table summarizes the methodologies used to study the cellular uptake and distribution of small molecules like this compound derivatives.

| Methodology | Principle | Application |

| Cell-Based Assays (e.g., HPLC/LC-MS of cell lysates) | Quantification of intracellular compound concentration. | Determining the extent of cellular uptake. |

| Fluorescent Labeling | Covalent attachment of a fluorescent probe to the molecule of interest for visualization by microscopy. nih.govresearchgate.net | Real-time imaging of cellular uptake and subcellular localization. nih.gov |

| Autoradiography | Use of radioactively labeled compounds to visualize their distribution in cells and tissues. nih.gov | Mapping the tissue and subcellular distribution of a compound and its metabolites. nih.gov |

Advanced Spectroscopic and Computational Characterization in 4 Ethanesulfonyl Aniline Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds, including derivatives of 4-(Ethanesulfonyl)aniline. slideshare.netresearchgate.net Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms within a molecule. slideshare.net

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring typically appear as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions. The protons of the ethyl group in the ethanesulfonyl moiety also exhibit characteristic signals, usually a triplet for the methyl protons and a quartet for the methylene protons, arising from spin-spin coupling. The amine protons can sometimes be observed as a broad singlet, though their chemical shift can be concentration-dependent. slideshare.net

For more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are employed to establish proton-proton connectivities within the molecule. These experiments are vital for tracing the spin systems and confirming the structural framework, especially in cases of intricate substitution patterns on the aromatic ring or modifications to the ethanesulfonyl group. researchgate.net

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 6.7-7.8 | m | - |

| -NH₂ | 4.1 | br s | - |

| -CH₂- | 3.1 | q | 7.4 |

| -CH₃ | 1.2 | t | 7.4 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy for Elucidating Functional Group Presence and Vibrational Modes